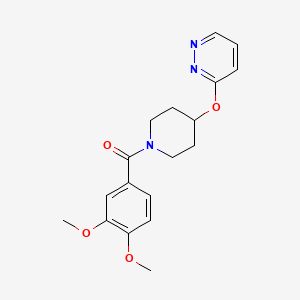

1-(Cyclopropylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

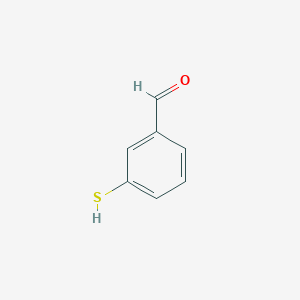

The compound is a piperidine derivative with a cyclopropylsulfonyl group at the 1-position and a (4-methoxyphenyl)thiomethyl group at the 4-position. Piperidine is a common structure in many pharmaceuticals and its derivatives are often biologically active . The presence of a sulfonyl group could potentially increase the compound’s solubility in water, while the methoxyphenyl group could contribute to its lipophilicity .

Molecular Structure Analysis

The compound likely has a six-membered piperidine ring, a three-membered cyclopropyl ring, and a six-membered phenyl ring. The sulfonyl, thioether, and ether functional groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The compound could potentially undergo reactions at the sulfonyl, thioether, and ether functional groups. For example, the sulfonyl group could potentially be reduced to a sulfide .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its functional groups. For example, the presence of a sulfonyl group could potentially increase its solubility in water, while the methoxyphenyl group could contribute to its lipophilicity .Applications De Recherche Scientifique

Enzymatic Metabolism

A study by Mette G. Hvenegaard et al. (2012) delves into the metabolic pathways of Lu AA21004, a novel antidepressant, highlighting the role of cytochrome P450 enzymes in its oxidative metabolism. Although not directly mentioning 1-(Cyclopropylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine, this research emphasizes the importance of understanding the enzymatic metabolism of complex organic compounds, which could be relevant for compounds with similar structural characteristics (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Cyclin-Dependent Kinase Inhibitors

Research conducted by R. Griffin et al. (2006) discusses the development of β-Piperidinoethylsulfides as cyclin-dependent kinase inhibitors, showcasing a methodological approach that could be applied to the synthesis and functionalization of compounds like this compound. This work highlights the potential of such compounds in medicinal chemistry and their relevance in targeting specific biological pathways (Griffin, Henderson, Curtin, Echalier, Endicott, Hardcastle, Newell, Noble, Wang, & Golding, 2006).

Ligand Design for Imaging

A study by C. Abate et al. (2011) on analogues of σ receptor ligand PB28 explores the structural modifications to reduce lipophilicity and enhance polar functionality for potential use as positron emission tomography radiotracers. While focusing on a different core structure, this research offers insights into how structural modifications, akin to those possible with this compound, can influence biological activity and imaging potential (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).

Serotonin Receptor Agonists

S. Fletcher et al. (2002) detail the development of 4-(Phenylsulfonyl)piperidines as selective 5-HT(2A) receptor antagonists, derived from a spirocyclic ether lead. This work demonstrates the application of sulfone and piperidine functionalities in creating bioavailable, brain-penetrant analogues, which could be relevant for designing compounds with the this compound backbone for specific receptor targeting (Fletcher, Burkamp, Blurton, Cheng, Clarkson, O'Connor, Spinks, Tudge, van Niel, Patel, Chapman, Marwood, Shepheard, Bentley, Cook, Bristow, Castro, Hutson, & Macleod, 2002).

Orientations Futures

Propriétés

IUPAC Name |

1-cyclopropylsulfonyl-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S2/c1-20-14-2-4-15(5-3-14)21-12-13-8-10-17(11-9-13)22(18,19)16-6-7-16/h2-5,13,16H,6-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRHNCOUHZLLOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2366144.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B2366145.png)

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2366150.png)

![4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2366151.png)

![N-(2,6-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2366155.png)

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B2366163.png)

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2366164.png)